molecular formula C15H20FN3O3S B2904716 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 2034237-93-7

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2904716
CAS No.: 2034237-93-7
M. Wt: 341.4
InChI Key: FDKSJWSOVNCLHR-UHFFFAOYSA-N
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Description

The compound “N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known for their diverse pharmacological effects .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrazole ring, ethoxy group, and fluorobenzenesulfonamide group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole derivatives can undergo a variety of reactions, including protodeboronation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorobenzenesulfonamide group could potentially influence the compound’s solubility and reactivity .

Scientific Research Applications

Photodynamic Therapy Application

Sulfonamide derivatives, particularly those substituted on phthalocyanines, have shown remarkable potential in photodynamic therapy (PDT) for cancer treatment. The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been reported to possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers in PDT, highlighting their significance in developing therapeutic applications for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Sulfonamide derivatives have been synthesized with a focus on their anticancer properties. For instance, novel compounds exhibiting significant anticancer activity have been developed, demonstrating the versatility of sulfonamide derivatives in drug design and the potential for creating effective anticancer agents. This includes the synthesis of compounds like (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, which have been characterized for their structural and anticancer properties (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Antimicrobial Agents

Sulfonamide derivatives have also been explored for their antimicrobial potential. The synthesis of new benzenesulfonamide derivatives conjugated with different substituted hetero-bicyclic ring systems has been investigated, showing promise as antimicrobial agents. This research highlights the capacity of sulfonamide derivatives to serve as the basis for developing new antimicrobial drugs with potentially lower toxicity and enhanced efficacy (Abbas, Abd El-Karim, & Abdelwahed, 2017).

Material Science Applications

In material science, sulfonamide derivatives have been utilized in the synthesis of polymers and complexes with specific properties. For example, poly(N-tosyl-ethylene imine-alt-ethylene sulfide) has been synthesized, showcasing applications in functionalizing polymeric materials for various industrial and technological uses. This illustrates the adaptability of sulfonamide derivatives in creating materials with tailored properties for specific applications (Hori, Pei, Kumagai, & Sasanuma, 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve further exploration of its potential pharmacological effects, as well as the development of new synthesis methods .

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O3S/c1-4-22-15-6-5-13(10-14(15)16)23(20,21)17-8-7-12-9-11(2)19(3)18-12/h5-6,9-10,17H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKSJWSOVNCLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=NN(C(=C2)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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